

# Midostaurin economic analysis cost-effectiveness FLT3 AML

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Midostaurin (Standard)

CAS No.: 120685-11-2

Cat. No.: S535430

[Get Quote](#)

## Economic Evaluations of Midostaurin

| Region / Perspective | Incremental Cost-Effectiveness Ratio (ICER) | Key Clinical Input (Source) | Conclusion |
|----------------------|---------------------------------------------|-----------------------------|------------|
|----------------------|---------------------------------------------|-----------------------------|------------|

| **United States** Third-party payer perspective [1] | **\$61,167 per QALY** \$52,596 per Life Year (LY) | RATIFY trial: Improved overall and event-free survival with midostaurin + chemotherapy vs. placebo + chemotherapy [2] | Cost-effective at a willingness-to-pay threshold of \$150,000 per QALY [1] | | **France** Lifetime model per Haute Autorité de Santé guidelines [3] [4] | **€62,305 per QALY** €68,781 per LY | RATIFY trial: Midostaurin-treated patients gained 1.23 QALYs and 1.12 LYs [3] [4] | Cost-effective at a €100,000 per QALY threshold for end-of-life treatment [3] [4] |

## Underlying Clinical Evidence and Methodology

The cost-effectiveness models are built on robust clinical data and detailed methodologies.

- **Clinical Foundation:** The pivotal **RATIFY trial (NCT00651261)** demonstrated that adding midostaurin to standard chemotherapy (7+3 regimen) significantly improved overall survival and event-free survival in patients aged 18-59 with newly diagnosed FLT3-mutated AML [2]. Long-term, 10-year follow-up data continues to show a sustained survival benefit for the midostaurin group [5].

- **Modeling Approach:** Analyses used **partitioned survival models** with health states like "Active Disease," "Complete Remission," "Relapse," and "Death" to extrapolate long-term outcomes and costs [3] [1]. These models incorporated:
  - **Costs:** Drug acquisition/administration, stem cell transplantation, adverse event management, routine medical care, and end-of-life care [3] [1].
  - **Utilities:** Quality-of-life weights (e.g., from EQ-5D) to calculate Quality-Adjusted Life Years (QALYs) [3].

## Limitations and Resistance Mechanisms

While the base-case analyses are favorable, real-world cost-effectiveness can be impacted by several biological and clinical factors.

- **Development of Resistance:** A key challenge is that a significant proportion of patients relapse. A 2021 study found that at the time of relapse or refractory disease, about **46% of patients treated with midostaurin became FLT3-ITD negative**, acquiring mutations in other signaling pathways (e.g., MAPK) [6]. This necessitates further lines of treatment, increasing overall costs.
- **Variable Insertion Sites:** Emerging research indicates that the **location of the FLT3-ITD mutation** (in the juxtamembrane domain vs. the tyrosine kinase domain 1) can affect midostaurin's efficacy, which may influence its cost-effectiveness in specific patient subgroups [7].
- **Model Assumptions:** The results depend on the model's structure, survival extrapolations, and local cost inputs. Sensitivity analyses, while generally supporting the base-case findings, highlight that outcomes can vary with these parameters [3] [1].

## Experimental Protocols for Cited Studies

For researchers seeking to understand or replicate the foundational work, here are the protocols for the key studies cited.

- **RATIFY Trial (Clinical Efficacy) [2]:**
  - **Design:** Phase 3, randomized, double-blind, placebo-controlled trial.
  - **Patients:** 717 adults (18-59) with newly diagnosed FLT3-mutated AML.
  - **Intervention:** Standard chemotherapy (daunorubicin + cytarabine induction, high-dose cytarabine consolidation) plus either **midostaurin** (50 mg twice daily) or **placebo** on days 8-21 of each cycle.

- **Maintenance:** Patients in remission after consolidation received midostaurin or placebo for up to 12 cycles.
- **Primary Endpoint:** Overall survival.
- **Clonal Evolution Study (Resistance Mechanisms) [6]:**
  - **Objective:** To investigate mechanisms of resistance in FLT3-ITD AML treated with midostaurin-based chemotherapy.
  - **Patients:** 54 patients from the RATIFY and AMLSG trials with paired samples (diagnosis and relapse/refractory disease).
  - **Methods:**
    - **Genescan-based fragment analysis** to detect FLT3-ITD and its allelic ratio.
    - **Whole exome sequencing (WES)** on paired samples to identify acquired mutations and track clonal evolution.

## Midostaurin Mechanism of Action

The following diagram illustrates the signaling pathway targeted by midostaurin and common resistance mechanisms, integrating information from the search results [8] [6] [7].



[Click to download full resolution via product page](#)

In summary, the economic evidence suggests midostaurin is a cost-effective addition to frontline therapy for FLT3-mutated AML. However, its long-term value is moderated by the high rate of resistance, driving the need for and cost of subsequent therapies.

### ***Need Custom Synthesis?***

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Cost Effectiveness of Midostaurin in the Treatment of Newly ... [econpapers.repec.org]
2. Midostaurin plus Chemotherapy for Acute Myeloid Leukemia ... [pubmed.ncbi.nlm.nih.gov]

3. Cost-effectiveness of midostaurin in the treatment of newly ... [pubmed.ncbi.nlm.nih.gov]
4. Cost-effectiveness of midostaurin in the treatment of newly ... [link.springer.com]
5. Midostaurin for FLT3-Mutated AML, 10 Years Later [healthtree.org]
6. Clonal evolution of acute myeloid leukemia with FLT3-ITD ... [pmc.ncbi.nlm.nih.gov]
7. Unveiling the signaling network of FLT3-ITD AML improves ... [elifesciences.org]
8. Midostaurin treatment in FLT3-mutated acute myeloid ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Midostaurin economic analysis cost-effectiveness FLT3 AML].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535430#midostaurin-economic-analysis-cost-effectiveness-flt3-aml>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)